molecular formula C11H13NO B2434899 2-Ethyl-3,4-dihydroisoquinolin-1-one CAS No. 82481-09-2

2-Ethyl-3,4-dihydroisoquinolin-1-one

Cat. No.: B2434899
CAS No.: 82481-09-2
M. Wt: 175.231
InChI Key: PRCDZDVDKGWTAR-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-1-one is a bioactive natural scaffold . It has been used for plant disease management .


Synthesis Analysis

59 derivatives of 3,4-dihydroisoquinolin-1-one were synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1-one is complex . The three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used to synthesize 3,4-dihydroisoquinolin-1-one derivatives .

Scientific Research Applications

Synthesis and Antitumor Applications

2-Ethyl-3,4-dihydroisoquinolin-1-one derivatives have been explored in the synthesis of novel annulated dihydroisoquinoline heterocycles. These compounds have shown promise in antitumor applications, particularly against breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma cell lines. Their synthesis involves coupling with diazotized anilines and treatment with α-bromoketones, leading to structures that may initiate apoptosis in cancer cells (Saleh et al., 2020).

Chemical Synthesis Methods

The compound has been utilized in various chemical synthesis methods. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines were synthesized using a one-pot procedure from corresponding fluorinated ethyl amines, demonstrating the compound’s versatility in organic synthesis (Severin et al., 2010). Additionally, a method for preparing N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds through a cross-coupling/cyclization/N-deprotection/N-alkylation sequence has been demonstrated, highlighting its role in the synthesis of complex organic molecules (Freeman et al., 2023).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound, such as 2-(pyrrolidin-1-yl)ethyl derivatives, have been synthesized and evaluated as potent histamine-3 receptor antagonists. This research demonstrates the potential of these compounds in developing new pharmaceuticals (Zhou et al., 2012).

Biological Activity and Antibiotic Potential

The biological activity of this compound derivatives has been studied, with some compounds showing high activity against bacteria and fungi. For instance, helquinoline, a tetrahydroquinoline derivative, displayed significant antimicrobial properties (Asolkar et al., 2004).

Mechanism of Action

Target of Action

It’s known that 3,4-dihydroisoquinolinone derivatives exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s plausible that 2-Ethyl-3,4-dihydroisoquinolin-1-one may interact with similar targets.

Mode of Action

One study suggests that a derivative of 3,4-dihydroisoquinolin-1-one might disrupt the biological membrane systems of pythium recalcitrans, a phytopathogen

Biochemical Pathways

Given the broad range of biological activities associated with 3,4-dihydroisoquinolinone derivatives , it’s likely that multiple pathways could be influenced.

Pharmacokinetics

It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that this compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

A derivative of 3,4-dihydroisoquinolin-1-one showed antioomycete activity against pythium recalcitrans . This suggests that this compound might have similar effects, but more research is needed to confirm this.

Future Directions

The results of the studies would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1-one derivatives as antioomycete agents against P. recalcitrans .

Properties

IUPAC Name

2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCDZDVDKGWTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82481-09-2
Record name 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
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